Cas no 85452-41-1 (Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester)
![Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester structure](https://ja.kuujia.com/scimg/cas/85452-41-1x500.png)
Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester
- ethyl 1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate
- ETHYL 1-(((BENZYLOXY)CARBONYL)AMINO)CYCLOPROPANECARBOXYLATE
- SCHEMBL2913795
- Ethyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
- AJUPMRQSAXINLZ-UHFFFAOYSA-N
- 85452-41-1
- DTXSID80520993
- ethyl 1-(benzyloxycarbonylamino)cyclopropanecarboxylate
- ETHYL1-(((BENZYLOXY)CARBONYL)AMINO)CYCLOPROPANECARBOXYLATE
- DB-119066
-
- MDL: MFCD22418431
- インチ: InChI=1S/C14H17NO4/c1-2-18-12(16)14(8-9-14)15-13(17)19-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17)
- InChIKey: AJUPMRQSAXINLZ-UHFFFAOYSA-N
- ほほえんだ: CCOC(C1(NC(OCC2=CC=CC=C2)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 263.11575802g/mol
- どういたいしつりょう: 263.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 64.6Ų
Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769765-1g |
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate |
85452-41-1 | 98% | 1g |
¥4888.00 | 2024-07-28 | |
Chemenu | CM323078-1g |
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate |
85452-41-1 | 95% | 1g |
$462 | 2023-02-17 | |
Chemenu | CM323078-1g |
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate |
85452-41-1 | 95% | 1g |
$462 | 2021-06-15 | |
1PlusChem | 1P00GLFK-100mg |
Cyclopropanecarboxylic acid, 1-[[(phenylMethoxy)carbonyl]aMino]-, ethyl ester |
85452-41-1 | 95% | 100mg |
$128.00 | 2024-04-21 | |
Alichem | A019142490-1g |
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate |
85452-41-1 | 95% | 1g |
$505.37 | 2023-08-31 | |
Alichem | A019142490-250mg |
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate |
85452-41-1 | 95% | 250mg |
$214.24 | 2023-08-31 | |
1PlusChem | 1P00GLFK-250mg |
Cyclopropanecarboxylic acid, 1-[[(phenylMethoxy)carbonyl]aMino]-, ethyl ester |
85452-41-1 | 95% | 250mg |
$215.00 | 2024-04-21 | |
Crysdot LLC | CD12023920-1g |
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate |
85452-41-1 | 95+% | 1g |
$489 | 2024-07-24 |
Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl esterに関する追加情報
Recent Advances in the Study of Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester (CAS: 85452-41-1)
The compound Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester (CAS: 85452-41-1) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest scientific developments surrounding this molecule, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have demonstrated that this cyclopropane derivative serves as a valuable building block in the synthesis of more complex bioactive molecules. The presence of both the cyclopropane ring and the carbamate-protected amino group makes it particularly useful for the development of constrained peptide mimetics and small molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry highlighted its application in the synthesis of novel protease inhibitors with improved metabolic stability.
Significant progress has been made in understanding the compound's mechanism of action at the molecular level. Structural analysis using X-ray crystallography and NMR spectroscopy has revealed that the cyclopropane ring induces significant conformational constraints when incorporated into larger molecular frameworks. This property has been exploited in the design of selective kinase inhibitors, as demonstrated in recent work from the Scripps Research Institute.
From a synthetic chemistry perspective, new methodologies have been developed for the efficient production of this compound and its derivatives. A 2024 paper in Organic Letters described an improved synthetic route that achieves higher yields and better enantioselectivity, addressing previous challenges in large-scale production. These advancements are particularly important as pharmaceutical companies show increasing interest in this scaffold for drug development programs.
Emerging research suggests potential therapeutic applications in several disease areas. Preliminary in vitro studies indicate that derivatives of this compound show promising activity against certain cancer cell lines, particularly those resistant to conventional therapies. Additionally, its unique structural properties make it a candidate for the development of novel antibiotics, with recent studies showing activity against Gram-positive bacterial strains.
While the current research landscape is promising, several challenges remain to be addressed. The compound's metabolic stability and pharmacokinetic properties require further optimization for therapeutic applications. Ongoing structure-activity relationship studies aim to identify modifications that could improve these characteristics while maintaining the desired biological activity.
In conclusion, Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester represents a versatile scaffold with significant potential in medicinal chemistry. The recent advances in its synthesis and application underscore its value as a building block for drug discovery. Future research directions will likely focus on expanding its therapeutic applications and addressing current limitations through rational drug design approaches.
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